N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)benzo[d]thiazole-2-carboxamide
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Overview
Description
The compound is a complex organic molecule that contains several functional groups, including a thiazole ring, a pyridinone group, and an amide group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the thiazole ring, the introduction of the pyridinone group, and the formation of the amide bond . The exact synthesis would depend on the starting materials and the specific conditions used.Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a thiazole ring, a pyridinone group, and an amide group . The thiazole ring is a five-membered ring containing both sulfur and nitrogen . The pyridinone group is a derivative of pyridine, a six-membered ring containing nitrogen . The amide group consists of a carbonyl group (C=O) attached to a nitrogen .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the thiazole ring, the pyridinone group, and the amide group . For example, the thiazole ring can undergo various reactions, including electrophilic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the thiazole ring, the pyridinone group, and the amide group could affect its solubility, stability, and reactivity .Scientific Research Applications
Synthesis and Antimicrobial Activity
Researchers have developed methods for synthesizing benzothiazole derivatives, including structures similar to N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)benzo[d]thiazole-2-carboxamide. These compounds have been evaluated for their antimicrobial properties against various strains of bacteria and fungi, displaying variable and modest activities. The synthesis involves the condensation of acid chlorides with amino compounds to produce amide derivatives, a process supported by elemental analysis and spectral studies (Patel, Agravat, & Shaikh, 2011).
Antiallergic and Antitumor Agents
Another area of application is the synthesis of compounds for antiallergic activity. Derivatives have been synthesized and shown potent antiallergic properties in preclinical models, with some compounds undergoing clinical studies. The structure-activity relationship indicates that the activity is influenced by specific substituents, leading to highly potent antiallergic agents (Nohara et al., 1985).
Corrosion Inhibitors
Benzothiazole derivatives have also been studied for their efficacy as corrosion inhibitors for carbon steel in acidic environments. These inhibitors are found to offer significant protection against corrosion, outperforming previously reported compounds in this family. The effectiveness of these inhibitors is attributed to their ability to adsorb onto metal surfaces through physical and chemical means (Hu et al., 2016).
Antibacterial Activity
Further research into N-(3-Hydroxy-2-pyridyl)benzamides, compounds related to the target molecule, has demonstrated their antibacterial potential. Synthesized compounds have shown activity against various bacterial strains, with specific derivatives being particularly effective. This highlights the role of these compounds in developing new antibacterial agents (Mobinikhaledi et al., 2006).
Vascular Endothelial Growth Factor Receptor-2 Inhibitors
Another significant application is in the development of selective inhibitors for vascular endothelial growth factor receptor-2 (VEGFR-2), which play a crucial role in angiogenesis. Substituted benzamides, structurally related to the target compound, have been identified as potent and selective inhibitors, showing promising results in preclinical models of human lung and colon carcinoma (Borzilleri et al., 2006).
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-[2-hydroxy-3-(2-oxopyridin-1-yl)propyl]-1,3-benzothiazole-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3S/c20-11(10-19-8-4-3-7-14(19)21)9-17-15(22)16-18-12-5-1-2-6-13(12)23-16/h1-8,11,20H,9-10H2,(H,17,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYKLBXXVGCLIKB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C(=O)NCC(CN3C=CC=CC3=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)benzo[d]thiazole-2-carboxamide |
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